![molecular formula C19H23N5O4 B2886544 ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1203259-67-9](/img/structure/B2886544.png)
ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate and its derivatives have been extensively studied in various contexts, particularly in the synthesis of novel compounds with potential biological activities. For instance, researchers have developed methods for the synthesis of triazole derivatives with significant antimicrobial properties. The Mannich reaction, a key step in these syntheses, has been utilized to introduce piperazine nuclei into the molecular structure, enhancing the compounds' activity against microorganisms (Fandaklı et al., 2012). Similarly, the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties has been explored, demonstrating good to moderate antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
In addition to antimicrobial applications, the versatility of ethyl piperazine-1-carboxylate derivatives in the synthesis of various heterocyclic compounds has been highlighted. These include the generation of N,N'-disubstituted piperazine derivatives through reactions with secondary amines, pointing to the potential for creating diverse pharmacophores (Vasileva et al., 2018).
Anticancer Potential
The exploration of ethyl piperazine-1-carboxylate derivatives extends into the realm of anticancer research. Novel carbazole derivatives synthesized through a Mannich reaction with piperazine have shown promising results in inhibiting the growth of human breast cancer cell lines (Sharma et al., 2014). This suggests the potential of such compounds in the development of new anticancer therapies.
Chemical Characterization and Impurity Analysis
The impurity profile of related compounds, such as ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, has been determined using liquid chromatography-mass spectrometry. This work is crucial for understanding the synthesis and stability of these compounds, which is vital for drug development and regulatory approval processes (Thomasberger et al., 1999).
properties
IUPAC Name |
ethyl 4-[2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)13-24-18(26)15(20)12-16(21-24)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPMRXNIJOXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate |
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